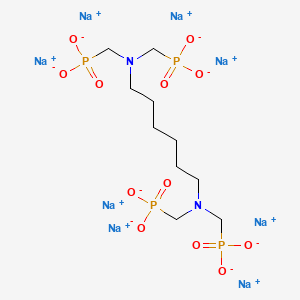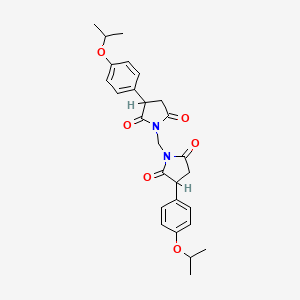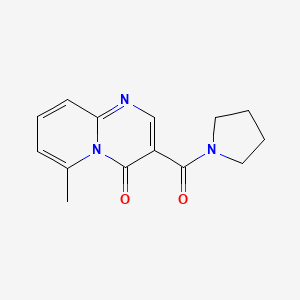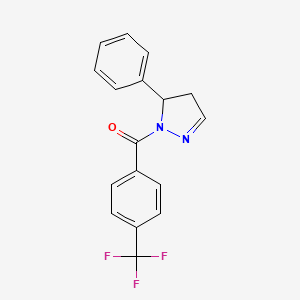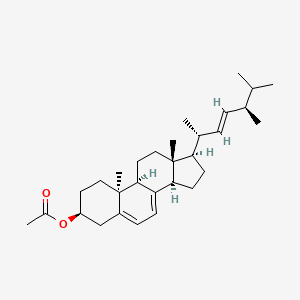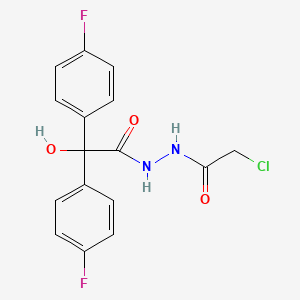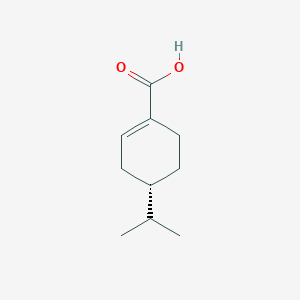
(E)-1,6-Dioxo-isodendrolasin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,6-Dioxo-isodendrolasin is a chemical compound known for its unique structure and properties It is characterized by the presence of two oxo groups and a specific geometric configuration, denoted by the (E) prefix
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,6-Dioxo-isodendrolasin typically involves multi-step organic reactions. One common method includes the use of specific starting materials that undergo a series of transformations, including oxidation and cyclization reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. The use of advanced analytical techniques is crucial for monitoring the reaction progress and product quality.
化学反応の分析
Types of Reactions
(E)-1,6-Dioxo-isodendrolasin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield higher oxo compounds, while reduction can produce alcohol derivatives
科学的研究の応用
(E)-1,6-Dioxo-isodendrolasin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (E)-1,6-Dioxo-isodendrolasin exerts its effects involves interactions with specific molecular targets and pathways. The compound’s oxo groups play a crucial role in its reactivity, enabling it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Similar compounds to (E)-1,6-Dioxo-isodendrolasin include other oxo-containing molecules with comparable structures and reactivity. Examples include:
- This compound analogs with different substituents.
- Other dioxo compounds with similar geometric configurations.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of oxo groups and geometric configuration, which confer unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance.
特性
CAS番号 |
92448-66-3 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC名 |
(4E)-1-(furan-3-yl)-4,8-dimethylnona-4,7-diene-1,6-dione |
InChI |
InChI=1S/C15H18O3/c1-11(2)8-14(16)9-12(3)4-5-15(17)13-6-7-18-10-13/h6-10H,4-5H2,1-3H3/b12-9+ |
InChIキー |
BPECSJWVNSQYFV-FMIVXFBMSA-N |
異性体SMILES |
CC(=CC(=O)/C=C(\C)/CCC(=O)C1=COC=C1)C |
正規SMILES |
CC(=CC(=O)C=C(C)CCC(=O)C1=COC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


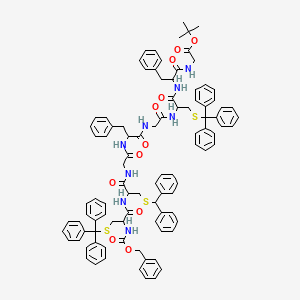
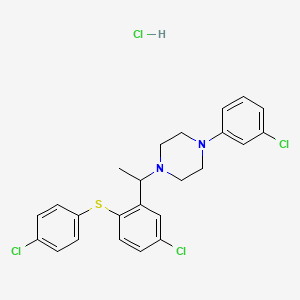
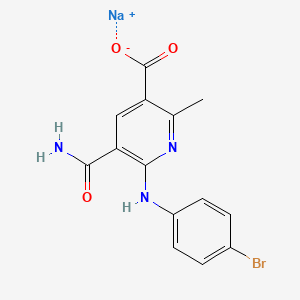
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
